molecular formula C11H17N3 B2713149 [(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine CAS No. 170353-28-3

[(1-Pyridin-2-ylpiperidin-4-yl)methyl]amine

Cat. No. B2713149
Key on ui cas rn: 170353-28-3
M. Wt: 191.278
InChI Key: ADULVLOFPKPAHD-UHFFFAOYSA-N
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Patent
US05767116

Procedure details

A mixture of 2-chloropyridine (19.4 g), 1-(piperid-4-yl)methylamine (14.25 g), sodium carbonate (11.4 g) and 3-methyl-1-butanol (100 ml), was stirred and heated under reflux for 16 hours, then filtered. The solvent was removed in vacuo to leave an oil which was distilled to give 1-[1-(pyrid-2-yl)piperid-4-yl]methylamine as a pale yellow oil (5.65 g), b.p. 126°-130° C. at 0.6 mbar.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
14.25 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:8]1[CH2:13][CH2:12][CH:11]([CH2:14][NH2:15])[CH2:10][CH2:9]1.C(=O)([O-])[O-].[Na+].[Na+]>CC(C)CCO>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][NH2:15])[CH2:10][CH2:9]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
14.25 g
Type
reactant
Smiles
N1CCC(CC1)CN
Name
Quantity
11.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(CCO)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to leave an oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1CCC(CC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 5.65 g
YIELD: CALCULATEDPERCENTYIELD 23.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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